molecular formula C4H4ClNO2 B6198702 (4-chloro-1,2-oxazol-3-yl)methanol CAS No. 2703774-55-2

(4-chloro-1,2-oxazol-3-yl)methanol

Cat. No.: B6198702
CAS No.: 2703774-55-2
M. Wt: 133.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1,2-oxazol-3-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. This compound’s molecular formula is C₄H₄ClNO₂, with a molecular weight of 133.53 g/mol.

Properties

CAS No.

2703774-55-2

Molecular Formula

C4H4ClNO2

Molecular Weight

133.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of (4-chloro-1,2-oxazol-3-yl)aldehyde or (4-chloro-1,2-oxazol-3-yl)carboxylic acid.

    Reduction: Formation of this compound or (4-chloro-1,2-oxazol-3-yl)amine.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-chloro-1,2-oxazol-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Physicochemical Properties

The table below compares (4-chloro-1,2-oxazol-3-yl)methanol with structurally related oxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Purity CAS Number
This compound C₄H₄ClNO₂ 133.53 4-Cl, 3-CH₂OH Unknown Not provided
(5-Cyclopropyl-1,2-oxazol-3-yl)methanol C₇H₉NO₂ 139.15 5-Cyclopropyl 95% EN300-232634
[5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol C₉H₁₄ClNO₂ 203.67 5-(5-Chloropentyl) Unknown 107355-86-2
(4-Methyl-1,2-oxazol-3-yl)methanol C₅H₇NO₂ 113.11 4-CH₃ Unknown 103245-31-4
(5-Methyl-1,2-oxazol-3-yl)methanol C₅H₇NO₂ 113.11 5-CH₃ Unknown 35166-33-7
Key Observations:

Substituent Position and Size: The 4-chloro substituent in the target compound introduces electronegativity and steric bulk compared to methyl or cyclopropyl groups. 5-Substituted analogs (e.g., 5-cyclopropyl or 5-chloropentyl) exhibit larger molecular weights and increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Functional Group Impact :

  • The hydroxymethyl group at the 3-position is conserved across all analogs, suggesting a role in hydrogen bonding or derivatization (e.g., esterification or phosphorylation) for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.